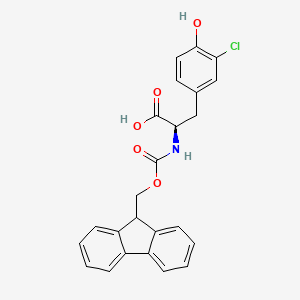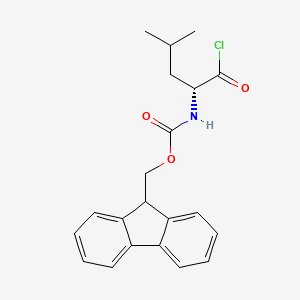
Fmoc-D-leu-cl
Vue d'ensemble
Description
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a chloroformate ester . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . The Fmoc group is frequently used as a protecting group for amines .
Synthesis Analysis
Fmoc-Cl can be prepared by reacting 9-fluorenylmethanol with phosgene . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The chemical formula of Fmoc-Cl is C15H11ClO2 . It has a molar mass of 258.70 g·mol−1 .
Chemical Reactions Analysis
Fmoc-Cl is used to introduce the Fmoc group to amines . The Fmoc group can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Physical And Chemical Properties Analysis
Fmoc-Cl has a melting point of 62 to 64 °C (144 to 147 °F; 335 to 337 K) . It is used in conjunction with o-phthalaldehyde (OPA), selective for primary amines, to doubly derivatize amino acids and biogenic amines in biological tissues .
Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
Fmoc-D-leu-cl: est couramment utilisé dans la SPPS, une méthode de synthèse chimique des peptides. Cette technique implique l'ajout séquentiel de résidus d'acides aminés à une chaîne peptidique croissante, qui est ancrée à une résine insoluble. Le groupe Fmoc sert de protection temporaire pour le groupe amino pendant la synthèse, permettant le couplage spécifique des acides aminés .
Développement d'anticorps spécifiques à l'épitope
En immunologie, This compound peut être utilisé pour synthétiser des peptides qui imitent des épitopes spécifiques. Ces peptides synthétiques sont ensuite utilisés pour générer des anticorps sans avoir besoin de purifier la protéine d'une source biologique. Cette application est cruciale pour le développement d'outils de diagnostic et d'anticorps thérapeutiques .
Hydrogels à base de peptides
Les hydrogels à base de peptides sont des matériaux prometteurs pour les applications biomédicales, telles que l'administration de médicaments et l'ingénierie tissulaire. This compound contribue à l'auto-assemblage des peptides en structures formant des hydrogels. Ces hydrogels peuvent fournir un environnement physiologiquement pertinent pour la croissance cellulaire et sont sensibles à divers stimuli .
Ingénierie tissulaire
Les propriétés d'auto-assemblage des peptides contenant This compound les rendent adaptés aux applications d'ingénierie tissulaire. Ils peuvent former des échafaudages qui favorisent l'adhésion, la survie et la prolifération des cellules, ce qui est essentiel pour la création de tissus et d'organes artificiels .
Synthèse de produits naturels
This compound: est également utilisé dans la synthèse de produits naturels complexes, tels que les depsipeptides cycliques. Ces composés ont diverses activités biologiques et peuvent être trouvés dans les champignons marins et d'autres sources naturelles. Les approches synthétiques permettent d'explorer ces molécules pour un développement potentiel de médicaments .
Construction de matériaux à base de peptides
L'introduction du groupe Fmoc dans les peptides, y compris This compound, permet la construction de matériaux à base de peptides. Ces matériaux ont des applications dans la création d'hydrogels et d'autres structures avec des propriétés physiques uniques, utiles en science des matériaux et en nanotechnologie .
Mécanisme D'action
Target of Action
Fmoc-D-Leucine Chloride, also known as Fmoc-D-Leu-Cl, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various compounds . These amine groups play a crucial role in a wide range of biochemical reactions, and their protection is often necessary during certain synthetic processes .
Mode of Action
The mode of action of this compound involves its interaction with the amine groups of compounds. The Fmoc group can be introduced by reacting the amine with this compound . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in the protection of amines impacts several biochemical pathways. This allows for the successful synthesis of peptides without interference from the amine group .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This protection allows for the successful completion of synthetic processes without interference from the amine group . Following the completion of these processes, the Fmoc group can be removed, leaving the amine group intact .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the introduction and removal of the Fmoc group are dependent on the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound in protecting amine groups .
Safety and Hazards
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



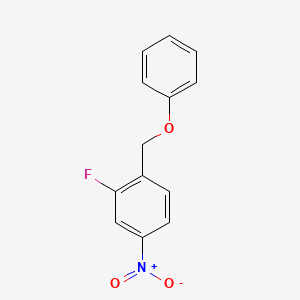
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
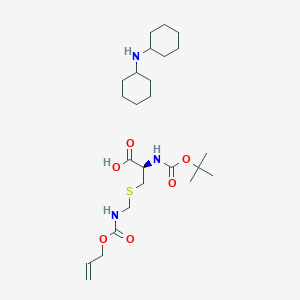
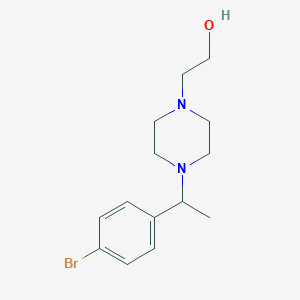
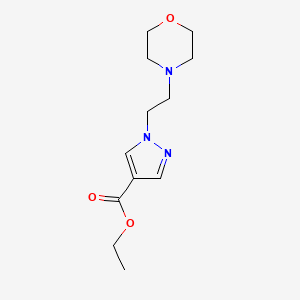
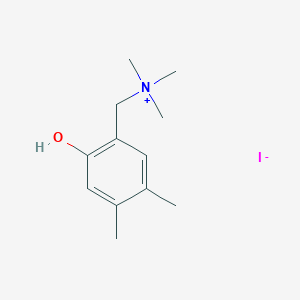
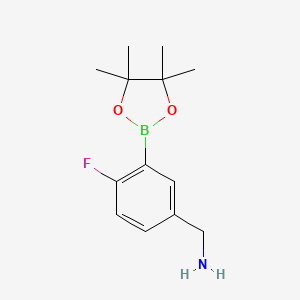
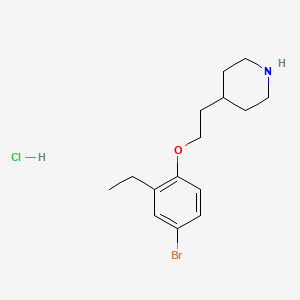
![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)
![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)
![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)
